molecular formula CCl3F3Si B14331322 Trichloro(trifluoromethyl)silane CAS No. 109111-29-7

Trichloro(trifluoromethyl)silane

Cat. No.: B14331322
CAS No.: 109111-29-7
M. Wt: 203.45 g/mol
InChI Key: SHDWQYAAHOSWDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Trichloro(trifluoromethyl)silane (CAS 109111-29-7) is a organosilicon compound with the molecular formula CCl3F3Si and a molecular weight of 203.450 g/mol . It serves as a valuable reagent in synthetic organic chemistry, particularly for introducing trifluoromethyl (CF3) groups. This compound is a key precursor in the synthesis of other important reagents, most notably (Trifluoromethyl)trimethylsilane (TMSCF3), also known as the Ruppert-Prakash reagent . The transfer of a nucleophilic CF3 group to electrophiles is a premier method for synthesizing trifluoromethylated compounds, which are of pivotal importance in the development of pharmaceuticals, agrochemicals, and materials . The mechanism of CF3 transfer from such reagents is often initiated by anionic activators like fluoride, leading to the formation of reactive pentacoordinate siliconate intermediates or the trifluoromethyl anion (CF3-), which can then undergo anionic chain reactions with carbonyls and other substrates . Beyond conventional nucleophilic trifluoromethylation, reagents like TMSCF3 can also act as sources of difluorocarbene (:CF2) under specific catalytic conditions, enabling the synthesis of difluorocyclopropanes from alkenes and difluorocyclopropenes from alkynes . This compound is a moisture-sensitive compound and should be handled under inert conditions. This product is intended for research and development purposes only in a laboratory setting and is not for personal, household, or medicinal use.

Properties

CAS No.

109111-29-7

Molecular Formula

CCl3F3Si

Molecular Weight

203.45 g/mol

IUPAC Name

trichloro(trifluoromethyl)silane

InChI

InChI=1S/CCl3F3Si/c2-8(3,4)1(5,6)7

InChI Key

SHDWQYAAHOSWDZ-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Direct Reaction of Trifluoromethyl Halides with Chlorosilanes

The reaction of trifluoromethyl halides (CF₃X, X = Cl, Br) with chlorosilanes (e.g., SiCl₄ or substituted chlorosilanes) under controlled conditions is a foundational method.

Mechanism :

  • Nucleophilic substitution : The CF₃⁻ group displaces chlorine atoms on silicon.
    $$
    \text{CF}3\text{Br} + \text{SiCl}4 \xrightarrow{\text{Heat}} \text{Cl}3\text{SiCF}3 + \text{BrCl} \quad
    $$
  • Catalytic activation : Phosphorus(III) reagents (e.g., P(NR₂)₃) act as halogen acceptors to drive the reaction.

Conditions :

  • Temperature: 80–120°C
  • Solvent: Inert fluorinated solvents (e.g., perfluorohexane)
  • Catalysts: Tris(diethylamino)phosphine or hexaethylphosphoric triamide.

Yield : 60–75% (optimized for industrial scale).

Swarts Reaction with Antimony Trifluoride

Fluorination of trichloromethylsilane precursors using SbF₃ and Br₂ (Swarts reaction) is a classical approach.

Procedure :

  • Reactants :
    • Trichloromethyltrimethylsilane (Cl₃C-Si(CH₃)₃)
    • SbF₃ (3.0 eq.) and Br₂ (0.1 eq.) as activators.
  • Reaction :
    $$
    \text{Cl}3\text{C-Si(CH}3\text{)}3 + 3\ \text{SbF}3 \xrightarrow{\text{Br}2, \Delta} \text{Cl}3\text{SiCF}3 + 3\ \text{SbCl}3 \quad
    $$

Conditions :

  • Temperature: 100–138°C
  • Distillation: Collect product at 114–120°C.

Yield : 68–76% after purification.

Decarboxylation of Trichloroacetic Acid Silyl Ethers

A two-step method involving silyl ether formation followed by thermal decarboxylation:

Step 1 : Synthesis of trimethylsilyl trichloroacetate:
$$
\text{Cl}3\text{CCOOH} + (\text{CH}3)3\text{SiCl} \rightarrow \text{Cl}3\text{CCOO-Si(CH}3\text{)}3 + \text{HCl} \quad
$$

Step 2 : Decarboxylation under heat:
$$
\text{Cl}3\text{CCOO-Si(CH}3\text{)}3 \xrightarrow{\Delta} \text{Cl}3\text{SiCF}3 + \text{CO}2 \quad
$$

Conditions :

  • Temperature: 150–200°C (closed system)
  • Catalysts: Triethylamine (0.5 eq.).

Yield : 55–65%.

Fluorination of Trichloromethylsilane Derivatives

Direct fluorination of trichloromethylsilane (Cl₃C-SiR₃) using HF or metal fluorides:

Example :
$$
\text{Cl}3\text{C-SiCl}3 + 3\ \text{HF} \rightarrow \text{Cl}3\text{SiCF}3 + 3\ \text{HCl} \quad
$$

Conditions :

  • Gas-phase reaction at 200–250°C
  • Catalysts: CrF₃ or AlF₃.

Yield : 40–50% (limited by side-product formation).

Comparative Analysis of Methods

Method Reactants Catalysts/Conditions Yield (%) Scalability Safety Concerns
Trifluoromethyl Halides CF₃Br, SiCl₄ P(NR₂)₃, 80–120°C 60–75 High Toxic halides, exothermic
Swarts Reaction Cl₃C-Si(CH₃)₃, SbF₃ Br₂, 100–138°C 68–76 Moderate Sb byproducts, corrosive
Decarboxylation Cl₃CCOO-Si(CH₃)₃ Heat, Et₃N 55–65 Low High-pressure systems
Direct Fluorination Cl₃C-SiCl₃, HF CrF₃, 200–250°C 40–50 Low HF handling, equipment corrosion

Chemical Reactions Analysis

Types of Reactions: Trichloro(trifluoromethyl)silane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to replace one or more chlorine atoms.

    Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds.

    Reduction Reactions: this compound can be reduced to form other silicon-containing compounds.

Common Reagents and Conditions:

    Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.

    Catalysts: Platinum-based catalysts are often used in hydrosilylation reactions.

    Reducing Agents: Hydrogen gas or metal hydrides are used in reduction reactions.

Major Products: The major products formed from these reactions include various organosilicon compounds, such as silanes and siloxanes .

Scientific Research Applications

Trichloro(trifluoromethyl)silane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of trichloro(trifluoromethyl)silane involves its reactivity with various substrates. The compound can form silicon-carbon bonds through hydrosilylation, where the silicon atom bonds with carbon atoms in organic molecules. This reaction is often catalyzed by metal complexes, which facilitate the transfer of silicon to the target molecule. The molecular targets and pathways involved depend on the specific reaction and the substrates used .

Comparison with Similar Compounds

Structural and Substituent Variations

Trichloro(trifluoromethyl)silane belongs to a broader class of trichlorosilanes (Cl$_3$Si–R), where the R group dictates reactivity and applications. Key structural analogs include:

Compound Name Formula Key Substituent (R) Applications/Properties
Trichloro(octadecyl)silane (OTS) Cl$3$SiC${18}$H$_{37}$ Long alkyl chain (C18) Hydrophobic SAMs; enhances device mobility
Trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTCS/PFOS) Cl$3$SiCH$2$CH$2$(CF$2$)$5$CF$3$ Perfluorinated alkyl chain Ultra-hydrophobic coatings; reduces stiction in MEMS
Trichloro(3,3,3-trifluoropropyl)silane Cl$3$SiCH$2$CH$2$CF$3$ Short fluorinated chain Crosslinking agent; improves moisture resistance
(Trifluoromethyl)trimethylsilane (CH$3$)$3$SiCF$_3 Methyl groups (non-chlorinated) Trifluoromethylation reagent in organic synthesis
Trichloro(3-chloropropyl)silane Cl$3$SiCH$2$CH$2$CH$2$Cl Chlorinated alkyl chain Intermediate in industrial syntheses

Key Observations :

  • Fluorinated vs. Alkyl Chains : Perfluorinated analogs (e.g., FOTCS) exhibit superior hydrophobicity compared to alkyl-substituted silanes (e.g., OTS) due to the low surface energy of fluorine . However, longer fluorinated chains (C8 in FOTCS) may reduce charge mobility in electronic devices compared to shorter chains (CF$_3$) .
  • Chlorine vs. Methyl Substituents : The presence of chlorine in Cl$3$SiCF$3$ enhances electrophilicity, making it more reactive toward hydrolysis and surface bonding than methyl-substituted analogs like (CH$3$)$3$SiCF$_3$ .

Reactivity and Stability

  • Hydrolysis Sensitivity: this compound readily hydrolyzes in the presence of moisture, forming silanol intermediates that bond to substrates. This contrasts with (CH$3$)$3$SiCF$_3$, which requires fluoride catalysts (e.g., TBAF) for activation .
  • Thermal Stability : Fluorinated silanes generally exhibit higher thermal stability. For example, FOTCS decomposes above 418 K , while alkyl-substituted OTS degrades at lower temperatures due to weaker C–Si bonds.

Physical Properties

Property This compound FOTCS OTS (CH$3$)$3$SiCF$_3$
Boiling Point (°C) Not reported ~145 >200 54–55
Hydrophobicity (Contact Angle) High (est. >100°) >110° ~100° Low (soluble in polar solvents)
Reactivity with H$_2$O High Moderate Moderate Low (requires catalysts)

Application-Specific Performance

  • Electronics : Cl$3$SiCF$3$’s short fluorinated chain minimizes dielectric interference, unlike FOTCS, which can reduce charge mobility in organic transistors .
  • Coatings : FOTCS and Cl$3$SiCF$3$ both provide water resistance, but FOTCS’s longer chain offers better durability in harsh environments .
  • Crosslinking: Cl$3$SiCF$3$’s trifluoromethyl group enhances hydrophobicity in perovskite solar cells, outperforming non-fluorinated analogs .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing trichloro(trifluoromethyl)silane, and how can its purity be validated?

  • Synthesis : The compound is typically synthesized via reactions between fluorinated alkenes and trichlorosilane under controlled conditions (e.g., inert atmosphere, specific molar ratios). For example, derivatives like trichloro(1,4-dichlorobut-2-en-2-yl)silane are synthesized by reacting 1,4-dichlorobut-2-ene with trichlorosilane .
  • Purity Validation : Key parameters include refractive index (n20/D 1.352) and density (1.3 g/mL at 25°C) . Gas chromatography (GC) with >97.0% purity thresholds is recommended for quantitative analysis .

Q. What safety precautions are critical when handling this compound?

  • PPE : Use NIOSH/EN 166-compliant face shields, gloves, and chemical-resistant suits to prevent skin/eye contact. Contaminated gloves must be disposed of properly .
  • Storage : Store at 2–8°C under inert atmosphere to avoid hydrolysis or decomposition .
  • Hazard Mitigation : The compound is classified as Skin Corrosion/Irritation Category 1B (H314) and requires immediate decontamination upon exposure .

Q. Which spectroscopic methods are effective for characterizing this compound?

  • NMR/IR : Use 19F^{19}\text{F} NMR to confirm trifluoromethyl group integrity and IR spectroscopy to identify Si-Cl stretches (~500 cm1^{-1}).
  • Mass Spectrometry : High-resolution MS (exact mass 221.8906) ensures molecular formula accuracy .
  • Reference Data : Cross-check with NIST Chemistry WebBook entries for structural validation .

Advanced Research Questions

Q. How does this compound compare to other fluorinated silanes in surface modification applications?

  • Performance Metrics : In microfluidics, 5% solutions in isopropanol create hydrophobic surfaces, but trichloro(1H,1H,2H,2H-perfluorooctyl)silane (FOTS) may reduce charge carrier mobility in organic semiconductors compared to alkylsilanes like OTS or ODTS .
  • Experimental Design : Optimize flow rates (e.g., 3.00 µL/min oil, 0.65 µL/min aqueous) during chip surface treatment to balance droplet formation and stability .

Q. How can researchers resolve contradictions in reported reactivity data for this compound?

  • Case Study : Discrepancies in hydrolysis rates may arise from trace moisture or solvent polarity. Conduct kinetic studies under rigorously anhydrous conditions (e.g., Schlenk line techniques) and compare results across solvents like hexane vs. THF .
  • Data Normalization : Use standardized purity thresholds (e.g., >97% GC) and report reaction temperatures explicitly .

Q. What strategies improve the reproducibility of this compound-based surface coatings?

  • Process Control : Pre-treat substrates with oxygen plasma to enhance silane adhesion. Use vapor-phase deposition for uniform monolayers .
  • Quality Assurance : Characterize coatings via contact angle measurements (target >110° for hydrophobicity) and XPS to confirm Si-F bond formation .

Methodological Recommendations

  • Surface Functionalization : Prepare 5% (v/v) solutions in isopropanol for microfluidic chip treatment. Cure at 80°C for 1 hour .
  • Toxicology Screening : Follow OECD guidelines for acute toxicity (e.g., LD50 in rodents) and prioritize fume hood use during in vitro assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.